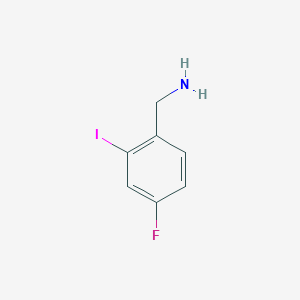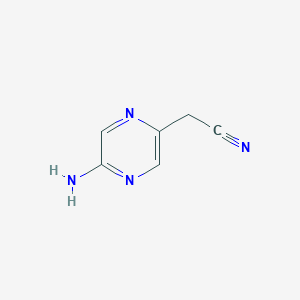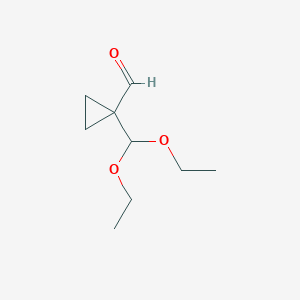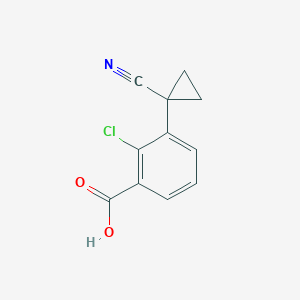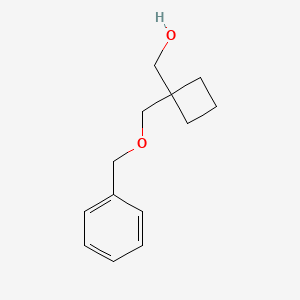
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a glyoxal group attached to a 4-dimethylaminophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde typically involves the reaction of 4-dimethylaminobenzaldehyde with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein cross-linking and as a fixative in immunohistochemistry.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of resins, adhesives, and other polymeric materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the glyoxal group, which can form stable cross-links with amino groups. These interactions are crucial in its applications as a fixative and in protein cross-linking studies .
Comparaison Avec Des Composés Similaires
Glyoxal: A simpler dialdehyde with similar reactivity but lacks the aromatic ring.
Glutaraldehyde: A five-carbon dialdehyde used in similar applications but with different reactivity and stability profiles.
Uniqueness: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde is unique due to the presence of the 4-dimethylaminophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain applications compared to simpler dialdehydes like glyoxal and glutaraldehyde .
Propriétés
Numéro CAS |
73318-77-1 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-7H,1-2H3 |
Clé InChI |
GYJRXNGNKOTYOR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


